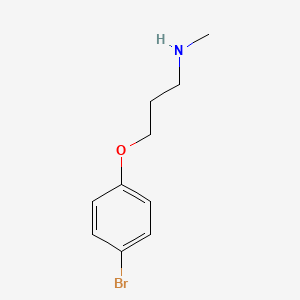

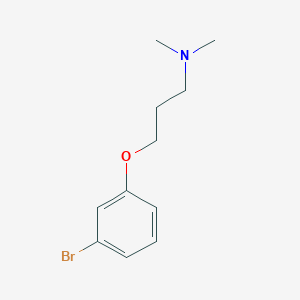

3-(4-bromophenoxy)-N-methylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

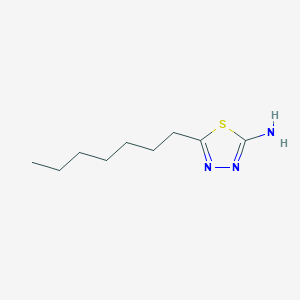

Vue d'ensemble

Description

The compound 3-(4-bromophenoxy)-N-methylpropan-1-amine is a brominated aromatic ether with an amine functional group. It is structurally related to various compounds that have been studied for their chemical properties and potential applications in different fields, such as psychotomimetic amines, Schiff bases, and donor–acceptor chromophores.

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves halogenation reactions, as seen in the study of ortho-bromination of phenols with NBS, where primary and secondary amines catalyze the bromination process . Similarly, the Williamson reaction has been used to synthesize monobromosubstituted derivatives, such as 1-(4-isopropenylphenoxy)-bromo-C2-C4-alkanes . These methods could potentially be adapted for the synthesis of 3-(4-bromophenoxy)-N-methylpropan-1-amine.

Molecular Structure Analysis

The molecular structure of brominated compounds can be determined using techniques such as X-ray diffraction (XRD) and computational methods like DFT . These methods help in understanding the resonance hybrid structures and the preferred tautomeric forms of the compounds. The molecular structure of 3-(4-bromophenoxy)-N-methylpropan-1-amine would likely exhibit characteristics influenced by the presence of the bromophenoxy and methylpropan-1-amine moieties.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including N-hydroxylation, as seen in the metabolic study of a psychotomimetic amine . The presence of the bromine atom can also influence the reactivity of the compound, as demonstrated by the catalytic effect of amines on the bromination of phenols . The chemical behavior of 3-(4-bromophenoxy)-N-methylpropan-1-amine would be expected to be affected by these factors.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are determined by their molecular structure and functional groups. For instance, the tautomerism in Schiff bases affects their solubility and stability in different solvents . The donor–acceptor chromophore properties of benzothiophene derivatives influence their optical properties . The physical and chemical properties of 3-(4-bromophenoxy)-N-methylpropan-1-amine would need to be analyzed in the context of its bromophenoxy and amine groups, which could affect its solubility, stability, and reactivity.

Applications De Recherche Scientifique

Corrosion Inhibition

3-(4-Bromophenoxy)-N-methylpropan-1-amine, due to its structural characteristics, may be similar to Schiff base compounds, which have been studied for their corrosion inhibitive properties. Schiff base compounds containing oxygen, nitrogen, and sulfur donors, like BAMP and NAMP, exhibit significant inhibitor properties for mild steel in acidic environments, suggesting potential for similar compounds in corrosion protection applications (Leçe et al., 2008).

Surface Analysis and Electrochemical Measurements

Amine derivatives, similar in structure to 3-(4-Bromophenoxy)-N-methylpropan-1-amine, have been synthesized and tested for their corrosion inhibition performance on mild steel in acidic media. These compounds form a protective film on the steel surface, as confirmed by surface analysis and electrochemical measurements (Boughoues et al., 2020).

Chelating Ligands for Metal Complexes

Hexadentate amine phenol ligands have been synthesized, potentially including variants similar to 3-(4-Bromophenoxy)-N-methylpropan-1-amine. These ligands are used for complexing with group 13 metals like aluminum, gallium, and indium, indicating potential applications in material science and coordination chemistry (Liu et al., 1993).

Synthesis and Characterization of Polymers

Compounds structurally related to 3-(4-Bromophenoxy)-N-methylpropan-1-amine are used in the synthesis and property analysis of novel anion exchange membranes based on poly(aryl ether sulfone)s. These membranes have applications in various fields, including chemical separation and purification processes (Wang et al., 2019).

Enzymatic Reactions and Metabolic Studies

In the study of enzymatic N-demethylation of tertiary amines, compounds structurally akin to 3-(4-Bromophenoxy)-N-methylpropan-1-amine have been investigated. These studies enhance understanding of metabolic processes and enzymatic reactions in biological systems (Abdel-Monem, 1975).

Electrocatalytic Reduction of Nitro Compounds

Research on graphene-based catalysts for the reduction of nitro compounds to amines, a process vital in the synthesis of drugs and other biologically active molecules, might find applications for similar structures to 3-(4-Bromophenoxy)-N-methylpropan-1-amine in enhancing catalytic efficiency (Nasrollahzadeh et al., 2020).

Mécanisme D'action

Target of Action

A compound with a similar structure, bromo-wr99210, targets dihydrofolate reductase in mycobacterium tuberculosis .

Mode of Action

Compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .

Biochemical Pathways

Similar compounds often affect pathways related to the function of their target proteins .

Pharmacokinetics

Similar compounds often have good absorption and distribution profiles, undergo metabolism in the liver, and are excreted via the kidneys .

Result of Action

Similar compounds often result in the inhibition of the function of their target proteins, leading to downstream effects such as the inhibition of cell growth or induction of cell death .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can often influence the action of similar compounds .

Propriétés

IUPAC Name |

3-(4-bromophenoxy)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAAIPDSUXUPRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366951 |

Source

|

| Record name | 3-(4-bromophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915922-44-0 |

Source

|

| Record name | 3-(4-bromophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

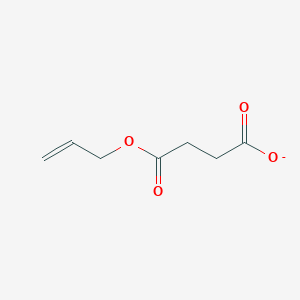

acetate](/img/structure/B1332300.png)